Salvianolic Acid M

Description

Salvianolic acids are a class of polyphenolic compounds predominantly isolated from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely studied for its cardiovascular and cerebroprotective properties. The available literature focuses on structurally related salvianolic acids (e.g., Salvianolic Acids A, B, C, E, F, J, K, L, etc.), which share a core structure of caffeic acid derivatives with varying degrees of polymerization and functional group modifications. These compounds are distinguished by their molecular weights, retention times in chromatographic analyses, and fragmentation patterns in mass spectrometry (MS) .

Properties

Molecular Formula |

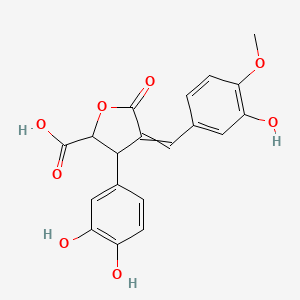

C19H16O8 |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24) |

InChI Key |

TUHODGIPFMDZNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of phenolic hydroxyl groups to quinones, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups, typically using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in an alcohol solvent.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Phenolic hydroxyl groups.

Substitution: Alkylated phenolic compounds.

Scientific Research Applications

Salvianolic Acid M has a wide range of scientific research applications:

Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.

Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.

Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.

Industry: Utilized in the development of natural antioxidant supplements and functional foods.

Mechanism of Action

Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Salvianolic Acids

The salvianolic acid family exhibits structural diversity due to differences in esterification, glycosylation, and polymerization. Below is a comparative analysis based on the evidence provided:

Molecular Weight and Chromatographic Behavior

Key Observations :

- Polymerization: Salvianolic Acid B (tetramer) and Salvianolic Acid A (trimer) differ in polymerization degree, influencing their molecular weights and bioactivities .

- Fragmentation Patterns : Common fragment ions (e.g., m/z 197, 359) indicate shared structural motifs such as danshensu (C9H10O5) or caffeic acid (C9H8O4) units .

- Isomerism: Salvianolic Acids C, K, and J share identical molecular formulas (C27H22O12 or C27H21O12) but differ in retention times and fragmentation pathways, suggesting stereoisomerism or regiochemical variations .

Bioactivity Profiles

Comparative Insights :

- Antioxidant Capacity: Salvianolic Acid B exhibits superior radical-scavenging activity compared to other salvianolic acids, attributed to its tetrameric structure and multiple phenolic hydroxyl groups .

- Therapeutic Targets: Salvianolic Acid A shows unique efficacy in cancer and angiogenesis pathways, while Salvianolic Acid B is more relevant in cardiovascular and antiplatelet therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.